Cas no 274-00-0 (Thiazolo[4,5-b]pyrazine)
![Thiazolo[4,5-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/274-00-0x500.png)
Thiazolo[4,5-b]pyrazine 化学的及び物理的性質
名前と識別子
-
- Thiazolo[4,5-b]pyrazine
- [1,3]thiazolo[4,5-b]pyrazine
- EN300-7632775
- 274-00-0
- SCHEMBL219610
- DTXSID40606863
- Z2044801495
-
- インチ: InChI=1S/C5H3N3S/c1-2-7-5-4(6-1)8-3-9-5/h1-3H
- InChIKey: HEIZPACCIHXHKV-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=C(N=C1)SC=N2
計算された属性
- せいみつぶんしりょう: 137.00489
- どういたいしつりょう: 137.00476828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- PSA: 38.67
Thiazolo[4,5-b]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7632775-0.25g |
[1,3]thiazolo[4,5-b]pyrazine |
274-00-0 | 95.0% | 0.25g |
$331.0 | 2025-03-22 | |
Enamine | EN300-7632775-1.0g |
[1,3]thiazolo[4,5-b]pyrazine |
274-00-0 | 95.0% | 1.0g |
$671.0 | 2025-03-22 | |
Aaron | AR01G90K-2.5g |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 2.5g |
$1834.00 | 2025-02-14 | |
1PlusChem | 1P01G8S8-500mg |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 500mg |
$710.00 | 2024-05-07 | |
Aaron | AR01G90K-10g |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 10g |
$3991.00 | 2023-12-15 | |
1PlusChem | 1P01G8S8-5g |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 5g |
$2466.00 | 2024-05-07 | |
Aaron | AR01G90K-500mg |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 500mg |
$746.00 | 2025-02-14 | |
1PlusChem | 1P01G8S8-10g |
Thiazolo[4,5-b]pyrazine |
274-00-0 | 95% | 10g |
$3627.00 | 2024-05-07 | |
Enamine | EN300-7632775-10.0g |
[1,3]thiazolo[4,5-b]pyrazine |
274-00-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-22 | |
Enamine | EN300-7632775-0.5g |
[1,3]thiazolo[4,5-b]pyrazine |
274-00-0 | 95.0% | 0.5g |
$524.0 | 2025-03-22 |
Thiazolo[4,5-b]pyrazine 関連文献
-
Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
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Tatsuki Nakagawa,Minoru Yamaji,Shojiro Maki,Haruki Niwa,Takashi Hirano Photochem. Photobiol. Sci. 2014 13 1765
Thiazolo[4,5-b]pyrazineに関する追加情報
Thiazolo[4,5-b]pyrazine: A Comprehensive Overview
Thiazolo[4,5-b]pyrazine (CAS No. 274-00-0) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiazolopyrazines, which are known for their unique electronic properties and potential applications in various industries. The structure of Thiazolo[4,5-b]pyrazine consists of a fused ring system, combining a thiazole ring with a pyrazine ring, making it a versatile molecule for both academic research and industrial applications.
The synthesis of Thiazolo[4,5-b]pyrazine has been extensively studied, with researchers exploring various synthetic pathways to optimize its production. Recent advancements have focused on catalytic methods and microwave-assisted synthesis to enhance yield and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of transition metal catalysts to facilitate the formation of the fused ring system, significantly reducing reaction time and improving selectivity.
One of the most promising applications of Thiazolo[4,5-b]pyrazine lies in its use as a building block for advanced materials. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable properties.
In the field of pharmacology, Thiazolo[4,5-b]pyrazine derivatives have shown potential as bioactive compounds. Researchers have reported that certain analogs exhibit anti-inflammatory and antioxidant activities, making them candidates for drug development. A recent study in *Medicinal Chemistry Communications* highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.
The electronic properties of Thiazolo[4,5-b]pyrazine also make it an attractive candidate for optoelectronic devices. Its conjugated π-system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Scientists at the University of Cambridge have been exploring its integration into flexible electronics, aiming to develop next-generation wearable devices with enhanced performance.
Recent breakthroughs in computational chemistry have further deepened our understanding of Thiazolo[4,5-b]pyrazine's molecular behavior. Advanced quantum mechanical calculations have provided insights into its electronic structure and reactivity, enabling researchers to design more efficient synthetic routes and functionalized derivatives. These computational studies are complemented by experimental work that validates theoretical predictions and refines material properties.
Looking ahead, the demand for Thiazolo[4,5-b]pyrazine is expected to grow as its applications continue to expand into emerging technologies. Its role as a key component in advanced materials and pharmaceuticals positions it as a critical compound in the chemical industry. As research progresses, we can anticipate new discoveries that will further unlock its potential across diverse fields.
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